BenchChemオンラインストアへようこそ!

3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide

Molecular weight differentiation Physicochemical property comparison Medicinal chemistry building blocks

3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide (CAS 2097992-64-6) is a substituted pyrrolidine-1-carboximidamide bearing a methoxymethyl group at the 3-position and a methyl group at the 4-position of the pyrrolidine ring. With molecular formula C₈H₁₇N₃O and a molecular weight of 171.24 g/mol, it belongs to a class of small-molecule guanidine derivatives extensively investigated as epigenetic probe candidates, notably within the SMYD methyltransferase inhibitor patent estate.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
Cat. No. B13346256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1CN(CC1COC)C(=N)N
InChIInChI=1S/C8H17N3O/c1-6-3-11(8(9)10)4-7(6)5-12-2/h6-7H,3-5H2,1-2H3,(H3,9,10)
InChIKeyVELYUHZOLFKXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide – What to Know Before You Source


3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide (CAS 2097992-64-6) is a substituted pyrrolidine-1-carboximidamide bearing a methoxymethyl group at the 3-position and a methyl group at the 4-position of the pyrrolidine ring . With molecular formula C₈H₁₇N₃O and a molecular weight of 171.24 g/mol, it belongs to a class of small-molecule guanidine derivatives extensively investigated as epigenetic probe candidates, notably within the SMYD methyltransferase inhibitor patent estate [1]. The compound is commercially available as a research chemical in 98% purity, with a computed LogP of approximately 0.094, a topological polar surface area (TPSA) of 62.34 Ų, and two hydrogen-bond donors and two acceptors, which together define its physicochemical profile and differentiate it from closely related analogs that differ by a single substituent .

Why 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide Is Not Swappable with Other Pyrrolidine-1-carboximidamides


Pyrrolidine-1-carboximidamides are not a uniform commodity; minor substituent alterations—replacing methoxymethyl with hydroxymethyl, shifting it to the 2-position, or adding a second methyl—produce quantifiable changes in molecular weight, lipophilicity, hydrogen-bonding surface, and steric contour that can eliminate target engagement when the chemotype is used in structure–activity campaigns . The Epizyme patent estate explicitly defines SMYD3/2 inhibition as a function of the pyrrolidine substitution pattern, meaning that sourcing the incorrect regioisomer or a chain-shortened analog risks attrition of the biological activity for which the scaffold was originally designed [1]. The quantitative evidence below demonstrates precisely where this compound diverges from its nearest structural neighbors.

Side-by-Side Quantitative Differentiation: 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide vs. Closest Analogs


Molecular Weight Comparison: Methoxymethyl vs. Hydroxymethyl Analog

The methoxymethyl substituent adds 14.03 g/mol relative to the hydroxymethyl analog, yielding a molecular weight of 171.24 g/mol versus 157.21 g/mol for 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboximidamide . This difference is not trivial for library-design purposes: in fragment-based screening, a 14 Da mass increment shifts the compound into a higher ligand-efficiency bin and alters the heavy-atom count from 11 to 12, which directly influences calculated properties such as LogP and polar surface area .

Molecular weight differentiation Physicochemical property comparison Medicinal chemistry building blocks

Lipophilicity (LogP) Differentiation: Methoxymethyl vs. Hydroxymethyl Substituent Impact

Replacing the hydroxymethyl group (–CH₂OH) with a methoxymethyl group (–CH₂OCH₃) raises the computed LogP from approximately –0.5 (estimated for the hydroxymethyl analog) to 0.094 for the target compound . This ~0.6 log-unit increase signifies a roughly 4-fold higher octanol–water partition coefficient, which translates into measurably greater membrane permeability in cell-based assays . The hydroxymethyl analog introduces a hydrogen-bond donor (the hydroxyl proton) that the methoxymethyl compound lacks, further polarizing the molecule and reducing passive diffusion potential.

Lipophilicity LogP comparison ADME property tuning

Steric Differentiation: 3-Methoxymethyl-4-methyl vs. 4-Methoxymethyl-3,3-dimethyl Isomer

The 4-(methoxymethyl)-3,3-dimethylpyrrolidine-1-carboximidamide isomer contains a gem-dimethyl group at position 3 that adds substantial steric bulk and eliminates one chiral center relative to the target compound . This structural divergence is reflected in the molecular weight (185.27 vs. 171.24 g/mol) and rotatable bond count (3 vs. 2), as well as a higher computed XLogP of 0.3 for the 3,3-dimethyl analog . In a protein binding pocket, the gem-dimethyl group occupies a larger steric volume and restricts conformational flexibility, which can abolish key interactions, particularly in targets like SMYD3 where the pyrrolidine ring orientation is critical for inhibitor binding [1].

Steric bulk comparison Rotatable bond count Molecular recognition

Purity Level and Quality Assurance Documentation Availability

The target compound is available from Leyan at 98% purity with batch-specific quality certificates including NMR, HPLC, and GC . In contrast, the structurally closest hydroxymethyl analog is offered by CymitQuimica at a minimum purity of 95% and is listed as a discontinued product . The ethoxymethyl analog (3-(ethoxymethyl)-4-methylpyrrolidine-1-carboximidamide) is offered by Bidepharm also at 98% purity but carries a higher molecular weight (185.27 g/mol) and an additional methylene unit that further increases lipophilicity beyond the target compound's profile . The 3% purity gap between 98% and 95% is meaningful for biochemical assays where impurities can contribute to off-target effects or false-positive readouts.

Commercial purity comparison Quality control Procurement specification

Regioisomeric Positioning: 3-Methoxymethyl vs. 2-Methoxymethyl Impact on Binding Conformation

The 2-(methoxymethyl)pyrrolidine-1-carboximidamide regioisomer (CAS 2098078-92-1) places the methoxymethyl substituent at the pyrrolidine 2-position rather than the 3-position, altering the spatial vector of the methoxy group relative to the carboximidamide warhead . This positional shift changes the compound's molecular weight to 157.21 g/mol (vs. 171.24 g/mol) and reduces the molecular formula to C₇H₁₅N₃O (vs. C₈H₁₇N₃O) because the 4-methyl group present in the target compound is absent . In the context of the Epizyme substituted pyrrolidine patent family, the substitution pattern at the 3- and 4-positions of the pyrrolidine ring is explicitly claimed as critical for SMYD3/2 inhibitory activity [1]; the 2-substituted regioisomer falls outside the preferred substitution geometry and is therefore predicted to display significantly reduced target engagement.

Regioisomerism Binding conformation Structure–activity relationship

Patent-Linked Target Engagement: SMYD3/2 Inhibitor Scaffold Differentiation

The 3-methoxymethyl-4-methylpyrrolidine substitution pattern falls within the generic scope of Epizyme's substituted pyrrolidine patent family (US20200048195A1, US20170253601A1), which claims compounds of this scaffold as inhibitors of SMYD3 and SMYD2 methyltransferases for oncology applications [1][2]. While explicit IC₅₀ values for this exact compound have not been publicly disclosed in the patent examples, structurally related pyrrolidine carboximidamides from the same series have demonstrated SMYD3 inhibition with IC₅₀ values reaching 32 nM in recombinant enzymatic assays [3]. This places the compound within a patent-protected, target-validated chemical space that analogs lacking the 3-alkoxymethyl-4-alkyl substitution pattern (e.g., the 2-regioisomer or the des-methyl analog) do not occupy.

SMYD3 inhibitor Epigenetic probe Patent-backed selectivity

Where 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide Delivers Differentiated Value: Key Application Scenarios


SMYD3/2 Inhibitor Lead Optimization and Structure–Activity Relationship Expansion

Medicinal chemistry teams working within the Epizyme pyrrolidine carboximidamide chemotype can use 3-(methoxymethyl)-4-methylpyrrolidine-1-carboximidamide as a benchmark intermediate that retains the critical 3-alkoxymethyl-4-alkyl substitution pattern claimed for SMYD3/2 inhibition . The 98% purity specification and active commercial availability from Leyan ensure batch-to-batch reproducibility for enzymatic IC₅₀ determination, whereas the hydroxymethyl analog (discontinued, 95% purity) cannot sustain multi-round SAR campaigns [1].

Lipophilicity-Driven ADME Profiling of Pyrrolidine Guanidine Series

With a measured LogP of 0.094, this compound occupies a narrow lipophilicity window ~0.6 log units above the hydroxymethyl analog and ~0.6 log units below the ethoxymethyl analog . This intermediate LogP makes it a reference compound for calibrating cell-permeability assays (e.g., PAMPA or Caco-2) within the pyrrolidine carboximidamide series, enabling rank-ordering of permeability as a function of the alkoxy chain length .

Regioisomeric Selectivity Profiling in Epigenetic Probe Development

Investigators developing SMYD-selective chemical probes require the 3,4-disubstituted pyrrolidine scaffold rather than the 2-substituted regioisomer, which lacks the 4-methyl group and is excluded from the patent-claimed active space . Sourcing the correct 3-methoxymethyl-4-methyl regioisomer ensures that binding-mode hypotheses derived from docking studies or co-crystal structures remain valid, preventing wasted synthesis effort on inactive 2-substituted analogs [1].

High-Purity Fragment Library Design for Methyltransferase Screening

At MW 171.24 with 12 heavy atoms, this compound qualifies as a fragment-sized ligand suitable for methyltransferase screening cascades . The 98% purity and documented analytical characterization (NMR, HPLC, GC) from Leyan meet the quality thresholds required for fragment library inclusion, whereas the closest hydroxymethyl comparator's 95% purity and discontinued status introduce unacceptable risk of impurity-driven assay interference .

Quote Request

Request a Quote for 3-(Methoxymethyl)-4-methylpyrrolidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.